3-chloro-4-fluoro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide
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Overview
Description
3-chloro-4-fluoro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive target for researchers in various fields.
Scientific Research Applications
Pharmacological Activity
Compounds structurally related to 3-chloro-4-fluoro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide have shown pharmacological activity. Benzothiazoles and pyrazoles moieties, in particular, are associated with significant pharmacological effects. Research indicates potential applications in antimicrobial and antioxidant therapies (L. P. Raparla et al., 2013).
Radiotracer Development for PET Imaging
A derivative of 3-chloro-4-fluoro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide was synthesized for potential use as a radiotracer in studying cannabinoid receptors in the brain through positron emission tomography (PET). This highlights the compound's relevance in neurological research and imaging (†. R. Katoch-Rouse, A. Horti, 2003).
Role in Cancer Treatment
Research on analogs of 3-chloro-4-fluoro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide indicates a potential application in cancer treatment, particularly as inhibitors of anaplastic lymphoma kinase (ALK), a protein often involved in the development of tumors. Compound modifications and pharmacokinetic studies are crucial in this domain (Y. Teffera et al., 2013).
Mechanism of Action
Target of Action
Compounds like “3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide” often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and the physiological context .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of a benzamide group suggests potential for hydrogen bonding .
Biochemical Pathways
The compound could potentially influence various biochemical pathways depending on its specific target. For instance, if it targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size all influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. This could range from the inhibition of a particular enzyme, leading to decreased production of a metabolite, to the activation of a receptor, leading to increased cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound might be more effective at a certain pH or less stable at higher temperatures .
properties
IUPAC Name |
3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O/c1-10-8-15(21-20-10)22-6-4-12(5-7-22)19-16(23)11-2-3-14(18)13(17)9-11/h2-3,8-9,12H,4-7H2,1H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXDYMRHPQTDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
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